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Compound of Interest

Compound Name: (R,R)-Glycopyrrolate

Cat. No.: B031317

A Note on Stereochemistry: It is critical for the research audience to understand that while the
prompt specified (R,R)-Glycopyrrolate, extensive research of publicly available clinical trial
data and pharmacological literature indicates that the glycopyrrolate used in major clinical trials
for conditions such as Chronic Obstructive Pulmonary Disease (COPD) and hyperhidrosis is a
racemic mixture of stereoisomers. Glycopyrrolate has two chiral centers, resulting in four
possible stereoisomers. The commercially available and clinically studied form is typically a
mixture of these isomers. Therefore, this guide provides a statistical analysis and comparison
of clinical trial data for Glycopyrrolate as a racemic mixture.

Comparative Efficacy in Chronic Obstructive
Pulmonary Disease (COPD)

Glycopyrrolate, a long-acting muscarinic antagonist (LAMA), has been extensively studied for
the long-term maintenance treatment of airflow obstruction in patients with COPD. The
following tables summarize data from key Phase Il clinical trials, comparing glycopyrrolate with
placebo and other active treatments.

Table 1: Efficacy of Nebulized Glycopyrrolate in
Moderate-to-Very-Severe COPD (GOLDEN 3 & 4 Trials)

This table summarizes pooled data from the replicate, 12-week, randomized, double-blind,
placebo-controlled GOLDEN 3 and GOLDEN 4 studies, which evaluated the efficacy and safety
of nebulized glycopyrrolate.[1]
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Endpoint

Glycopyrrolate 25
Mg BID (n=431)

Glycopyrrolate 50

Placebo (n=430)
Mg BID (n=432)

Change from Baseline
in Trough FEV1 at
Week 12 (L)

0.105 (GOLDEN 3),
0.084 (GOLDEN 4)

0.126 (GOLDEN 3),
0.082 (GOLDEN 4)

P-value vs Placebo

p < 0.0001 (both

studies)

p < 0.0001 (both

studies)

Change from Baseline
in FVC at Week 12 (L)

0.149 (GOLDEN 3),
0.130 (GOLDEN 4)

0.167 (GOLDEN 3),
0.113 (GOLDEN 4)

P-value vs Placebo

p < 0.001 (GOLDEN
3), p < 0.01 (GOLDEN
4)

p < 0.001 (GOLDEN
3), p < 0.01 (GOLDEN
4)

Change from Baseline
in SGRQ Total Score
at Week 12/EOS

-3.072 (GOLDEN 3),
-3.585 (GOLDEN 4)

-1.848 (GOLDEN 3),
-3.557 (GOLDEN 4)

P-value vs Placebo

p < 0.05 (GOLDEN 3),
p < 0.01 (GOLDEN 4)

Not significant
(GOLDEN 3), p<0.01
(GOLDEN 4)

BID: twice daily; FEV1: Forced Expiratory Volume in 1 second; FVC: Forced Vital Capacity;
SGRQ: St. George's Respiratory Questionnaire; EOS: End of Study.

Table 2: Comparison of Nebulized Glycopyrrolate and
Tiotropium in Moderate-to-Very-Severe COPD (GOLDEN

5 Trial)

The GOLDEN 5 study was a 48-week, randomized, open-label, active-controlled trial

evaluating the long-term safety and tolerability of nebulized glycopyrrolate compared to

tiotropium.
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Glycopyrrolate 50 ug BID Tiotropium 18 pg OD

Endpoint

(n=608) (n=478)
Incidence of Treatment-
Emergent Adverse Events 69.4% 67.0%
(TEAES)
Incidence of Serious TEAES 12.3% 10.5%
Discontinuation due to TEAEs 10.0% 2.8%
Major Adverse Cardiovascular

0.5% (n=3) 1.7% (n=8)

Events (MACE)

BID: twice daily; OD: once dalily.

Comparative Efficacy in Primary Axillary
Hyperhidrosis

Topical glycopyrrolate has been evaluated for the treatment of primary axillary hyperhidrosis, a
condition of excessive underarm sweating.

Table 3: Efficacy of Topical Glycopyrronium Tosylate in
Primary Axillary Hyperhidrosis (ATMOS-1 & ATMOS-2
Trials)

This table presents pooled data from the replicate, 4-week, randomized, double-blind, vehicle-
controlled Phase 3 ATMOS-1 and ATMOS-2 trials.[2]
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. Glycopyrronium Tosylate .
Endpoint Vehicle (n=234)
3.75% (n=463)

ASDD Item 2 Responder Rate
at Week 4

59.5% 27.6%

P-value vs Venhicle P <.001

Absolute Change from
Baseline in Sweat Production -107.6 -92.1
(mg/5 min) at Week 4

P-value vs Vehicle P <.001

ASDD: Axillary Sweating Daily Diary. A responder was defined as having a >4-point
improvement from baseline on Item 2 (severity of sweating).

Experimental Protocols
GOLDEN 3 and 4 Studies (Glycopyrrolate for COPD)

o Study Design: These were replicate Phase lll, randomized, double-blind, placebo-controlled
studies conducted over 12 weeks.

o Patient Population: Subjects with moderate-to-very-severe COPD. Background use of a
long-acting beta2-agonist + inhaled corticosteroid was permitted.

« Intervention: Patients were randomized (1:1:1) to receive nebulized glycopyrrolate (25 pg or
50 ug twice daily) or placebo.

o Primary Efficacy Endpoint: Change from baseline in trough FEV1 at Week 12 compared with
placebo.[1]

e Secondary Endpoints: Included change from baseline in forced vital capacity (FVC) and
health status as measured by the St. George's Respiratory Questionnaire (SGRQ) at 12
weeks.[1]
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ATMOS-1 and ATMOS-2 Studies (Glycopyrronium
Tosylate for Hyperhidrosis)

o Study Design: Replicate randomized, double-blind, vehicle-controlled, 4-week Phase 3 trials.

[2]
o Patient Population: Patients with primary axillary hyperhidrosis.

« Intervention: Patients were randomized (2:1) to apply glycopyrronium tosylate 3.75% or a
vehicle solution to each axilla once daily for 4 weeks.[2]

e Co-Primary Endpoints:

o Responder rate on Iltem 2 (severity of sweating) of the Axillary Sweating Daily Diary
(ASDD), defined as a =4-point improvement from baseline.[2]

o Absolute change from baseline in axillary gravimetric sweat production at week 4.[2]
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Caption: Generalized workflow of a randomized controlled clinical trial for Glycopyrrolate.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b031317?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031317?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

IP3 & DAG

WO G-Protein
(Ga/11)

Click to download full resolution via product page

Caption: Signaling pathway of Glycopyrrolate as a muscarinic antagonist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Statistical Analysis of Glycopyrrolate Clinical Trial Data:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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